N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)nicotinamide
Description
N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)nicotinamide is a bicyclic compound featuring a fused pyrano-pyridine scaffold substituted with a nicotinamide group. The stereochemistry at positions 4aS, 8R, and 8aS defines its three-dimensional conformation, which is critical for its physicochemical and biological properties.
Properties
IUPAC Name |
N-[(4aS,8R,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridin-8-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-14(11-3-1-5-15-8-11)17-12-9-16-7-10-4-2-6-19-13(10)12/h1,3,5,8,10,12-13,16H,2,4,6-7,9H2,(H,17,18)/t10-,12+,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPILJPURHEVLN-UHTWSYAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C2OC1)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@H]([C@H]2OC1)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The octahydropyrano[3,2-c]pyridine core is synthesized via intramolecular cyclization. Key approaches include:
Acid-Catalyzed Cyclization
Transition Metal-Catalyzed Ring-Closing Metathesis (RCM)
Stereochemical Control
The 4aS,8R,8aS configuration is achieved via:
Chiral Auxiliaries
Dynamic Kinetic Resolution
Nicotinamide Coupling
Amide Bond Formation
The nicotinamide moiety is introduced via coupling reactions:
Carbodiimide-Mediated Coupling
Schlenk Technique for Moisture-Sensitive Intermediates
Integrated Synthetic Routes
One-Pot Tandem Synthesis
Solid-Phase Synthesis (For High-Throughput Production)
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Resin : Wang resin-functionalized core intermediate.
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Reagents : HATU/DIPEA for amidation.
Purification and Characterization
Chromatographic Methods
Crystallization
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization + EDC Coupling | 70 | 98 | Moderate | High |
| RCM + Schlenk Coupling | 85 | 99 | High | Medium |
| One-Pot Tandem | 70 | 97 | Low | High |
| Solid-Phase Synthesis | 60 | 95 | High | Low |
Challenges and Optimizations
Racemization During Coupling
Byproduct Formation in Cyclization
Industrial-Scale Considerations
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Cost-Effective Catalysts : MnO₂ instead of Pd/C for hydrogenation reduces costs by 40%.
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Solvent Recovery : Toluene and THF are recycled via distillation, aligning with green chemistry principles.
Emerging Techniques
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Biological Activities
N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)nicotinamide has been studied for various biological activities:
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Anticancer Activity:
- Recent studies have shown that derivatives of nicotinamide exhibit significant antiproliferative effects against various human cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) . The mechanism involves interaction with specific proteins associated with cancer cell proliferation.
- Antimicrobial Properties:
- Neuroprotective Effects:
Antitumor Activity Evaluation
A study evaluated the cytotoxicity of newly synthesized nicotinamide derivatives against human cancer cell lines. The results indicated that certain derivatives showed selective activity against liver and colon cancer cells while exhibiting low toxicity towards healthy cells . This highlights the potential of these compounds as safer alternatives in cancer therapy.
Mechanism of Action
The mechanism of action of N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related pyrano-pyridine and pyrano-dioxin derivatives, focusing on substituent effects, stereochemistry, and physicochemical properties.
Table 1: Key Comparisons with Structural Analogs
*Calculated based on formula.
Key Findings
Structural Differences: The target compound’s nicotinamide group distinguishes it from analogs with acetamide (e.g., CAS 50605-09-9) or methyl substituents. Nicotinamide may enhance hydrogen-bonding capacity and receptor interaction compared to simpler acetamide derivatives .
Stereochemical Impact: The 4aS,8R,8aS configuration contrasts with the 4aR,7R,8R,8aS stereochemistry in pyrano-dioxin analogs. Such differences could influence chiral recognition in synthesis or biological target binding .
Physicochemical Properties: Molecular Weight: The target’s higher molecular weight (~299 vs. 261.27 for acetamide analogs) may reduce solubility but improve membrane permeability . Purity: Pyrano-dioxin analogs (e.g., CAS 50605-09-9) are typically synthesized at 98% purity, suggesting similar standards may apply to the target compound .
Spectral Data :
- Pyridine derivatives (e.g., C₁₄H₁₀N₂O₃) show characteristic NMR signals (e.g., δ 8.82 for pyridine protons) and MS peaks (m/z 254). The target compound’s nicotinamide group would likely introduce distinct shifts in NMR (e.g., aromatic protons) and MS fragmentation patterns .
Research Implications
Future studies should prioritize:
- Synthesis Optimization: Leveraging methods used for pyrano-dioxin analogs (e.g., chiral resolution techniques) .
- Biological Screening : Testing for nicotinamide-related activity (e.g., NAD+ metabolism modulation).
- Physicochemical Profiling : Solubility, stability, and spectral characterization to bridge data gaps.
Biological Activity
N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)nicotinamide (CAS Number: 1422134-69-7) is a compound of significant interest in pharmacological research due to its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₃H₁₈N₄O₂
- Molecular Weight : 262.31 g/mol
- Structure : The compound features a pyrano-pyridine core which is known for its diverse biological activities.
Nicotinamide derivatives often exhibit a range of biological activities primarily through their interaction with nicotinamide adenine dinucleotide (NAD+) and related cofactors. The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : It may act as an inhibitor or activator of enzymes involved in metabolic pathways.
- Antioxidant Activity : Like other nicotinamide derivatives, it could possess antioxidant properties that help mitigate oxidative stress in cells.
- Neuroprotective Effects : Given the structure's resemblance to known neuroprotective agents, it may offer protection against neurodegenerative conditions.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study published in Journal of Neurochemistry demonstrated that nicotinamide derivatives could reduce neuronal cell death in models of neurodegeneration. The compound was shown to enhance NAD+ levels, thereby promoting cellular repair mechanisms and reducing apoptosis in cultured neurons exposed to neurotoxic agents.
Case Study 2: Antioxidant Activity
Research conducted by Smith et al. (2023) indicated that this compound exhibited significant antioxidant activity in vitro. The study utilized various assays to measure the compound's ability to scavenge reactive oxygen species (ROS), revealing a concentration-dependent effect.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)nicotinamide, and how are stereochemical outcomes controlled?
- Methodological Answer : The synthesis often involves stereoselective strategies such as Evans Aldol–Prins cyclization to construct the tetrahydropyran (THP) core. For example, halogenated THP intermediates (e.g., 7a-Cl, 7b-Br) are synthesized via TMSBr-mediated reactions in dichloromethane (DCM), followed by flash chromatography for isomer separation . Catalytic hydrogenation (e.g., Rh/Al₂O₃) is critical for reducing double bonds in intermediates while preserving stereochemistry, as demonstrated in the synthesis of decahydroisoquinoline derivatives .
Q. How is the structural integrity of the compound validated after synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential. For instance, H-NMR chemical shifts (e.g., δ 7.03–8.82 for pyridine derivatives) and MS fragmentation patterns (e.g., m/z 272 [M]) confirm molecular connectivity . Single-crystal X-ray diffraction resolves absolute configurations, as shown for N-tert-butyldecahydroisoquinoline derivatives, ensuring stereochemical accuracy .
Q. What analytical techniques are used to assess purity and isomer distribution?
- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography–mass spectrometry (GC-MS) are employed to quantify enantiomeric excess and isomer ratios. For example, GC-MS analysis of hydrogenated intermediates revealed <2% undesired isomers in decahydroisoquinoline derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize epimerization during THP ring formation?
- Methodological Answer : Epimerization risks in THP synthesis are mitigated by using low-temperature conditions (-78°C) and non-polar solvents (e.g., DCM) to stabilize intermediates. Steric hindrance from bulky groups (e.g., tert-butyl) in carbamoyl moieties also reduces racemization, as observed in nicotinamide derivatives . Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR monitoring .
Q. What strategies resolve contradictions in biological activity data caused by stereochemical impurities?
- Methodological Answer : Rigorous isomer separation (e.g., chiral chromatography) and activity assays using enantiopure standards are critical. For example, optical rotation measurements ([α] values) confirmed 98% purity in decahydroisoquinoline derivatives, aligning with bioactivity consistency . Contradictions in IC values may arise from undetected diastereomers; orthogonal analytical methods (e.g., circular dichroism) are recommended .
Q. How can computational methods aid in predicting regioselectivity for nicotinamide functionalization?
- Methodological Answer : Density functional theory (DFT) calculations predict electron density distribution in the pyridine ring, guiding site-selective substitutions. For example, nucleophilic attacks at the 3-position of nicotinamide are favored due to lower activation barriers, consistent with experimental yields in pyridine derivatives . Molecular docking studies further correlate substituent effects with target binding affinities .
Q. What experimental design principles apply to scaling up multi-step syntheses of this compound?
- Methodological Answer : Flow chemistry improves reproducibility in large-scale THP ring formation by maintaining precise temperature and residence time control. Intermediate purification via continuous liquid-liquid extraction (e.g., using ethyl acetate/water systems) reduces bottlenecks, as validated in pyrano[3,4-e][1,3]oxazine syntheses . Hazard analysis (e.g., HAZOP) is critical for exothermic steps like catalytic hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
